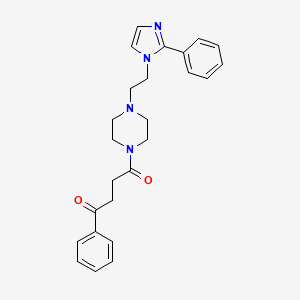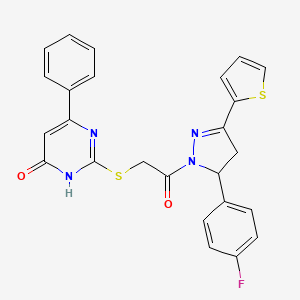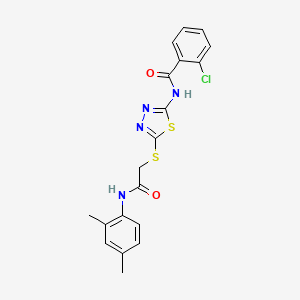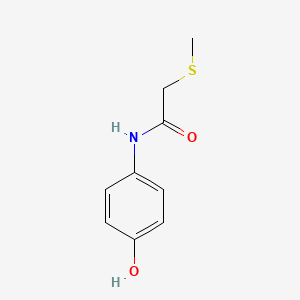
N-(4-羟基苯基)-2-(甲硫基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide is an organic compound characterized by the presence of a hydroxyphenyl group and a methylsulfanyl group attached to an acetamide backbone
科学研究应用
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用机制
Mode of Action
The mode of action of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide involves its interaction with diperiodatocuprate (III) (DPC) in an alkaline medium . The reaction exhibits a 1:4 stoichiometry (N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide: DPC). The reaction is of first order in [DPC] and has less than unit order in [N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide] and negative fractional order in [alkali] .
Biochemical Pathways
The oxidation reaction in the alkaline medium proceeds via a DPC-N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide complex, which decomposes slowly in a rate-determining step followed by other fast steps to give the products . The intervention of free radicals was observed in the reaction .
Result of Action
The main products of the reaction were identified by spot test, IR, NMR, and GC-MS . The reaction constants involved in the different steps of the mechanism are calculated . The activation parameters with respect to the slow step of the mechanism are computed and discussed, and thermodynamic quantities are also determined .
Action Environment
The action of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide is influenced by the alkaline environment . The reaction between DPC and N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide in the alkaline medium exhibits a specific stoichiometry . The reaction is of first order in [DPC] and has less than unit order in [N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide] and negative fractional order in [alkali] .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide typically involves the reaction of 4-hydroxyacetophenone with methylthiol in the presence of a base to form the intermediate 4-hydroxyphenyl-2-(methylsulfanyl)ethanone. This intermediate is then subjected to an amide formation reaction with acetamide under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced acetamide derivatives.
Substitution: Various substituted phenylacetamides.
相似化合物的比较
Similar Compounds
N-(4-hydroxyphenyl)acetamide: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
N-(4-methoxyphenyl)-2-(methylsulfanyl)acetamide: Contains a methoxy group instead of a hydroxy group, affecting its hydrogen bonding capabilities.
Uniqueness
N-(4-hydroxyphenyl)-2-(methylsulfanyl)acetamide is unique due to the presence of both hydroxyphenyl and methylsulfanyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse applications in various fields.
属性
IUPAC Name |
N-(4-hydroxyphenyl)-2-methylsulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-13-6-9(12)10-7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVNIYSZEGCSPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)NC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Methyl 3-(methoxyimino)-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B2403330.png)
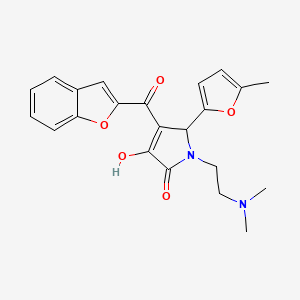
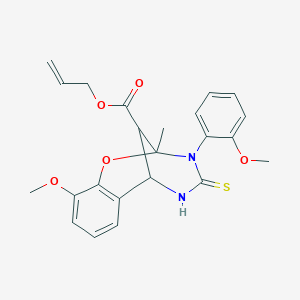
![5-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2403337.png)
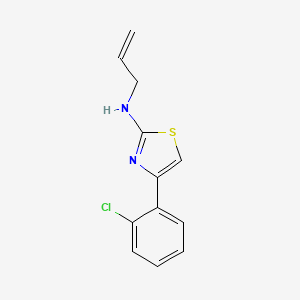
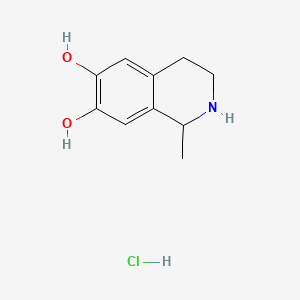
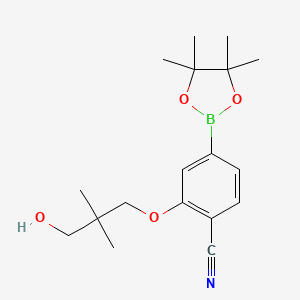
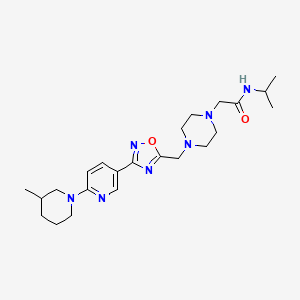
![2-Cyclobutyl-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2403345.png)
![6-(4-methylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2403346.png)
![[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2403347.png)
